Lipophilicity (XLogP3-AA) Comparison: Trifluoropropyl vs. Methyl, Ethyl, and Trifluoroethyl N3-Substituted Imidazolidin-4-ones
The 3,3,3-trifluoropropyl substituent imparts a computed XLogP3-AA of 0.7 to the imidazolidin-4-one scaffold, representing a substantially higher lipophilicity than the N3-methyl (XLogP3-AA −0.8) and N3-ethyl analogs (XLogP3-AA −0.4), and is also more lipophilic than the shorter-chain N3-(2,2,2-trifluoroethyl) variant (XLogP3-AA 0.3) [1]. Across these four compounds, the XLogP3-AA spans a range of 1.5 log units (−0.8 to 0.7), with the target compound at the upper extreme. This difference corresponds to an approximately 30-fold higher calculated n-octanol/water partition coefficient relative to the methyl analog and roughly 2.5-fold higher relative to the trifluoroethyl analog [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7 (CID 83254524) |
| Comparator Or Baseline | 3-Methylimidazolidin-4-one (CID 21838965): XLogP3-AA = −0.8; 3-Ethylimidazolidin-4-one (CID 75488639): XLogP3-AA = −0.4; 3-(2,2,2-Trifluoroethyl)imidazolidin-4-one (CID 83250429): XLogP3-AA = 0.3 |
| Quantified Difference | ΔXLogP3 vs. methyl = +1.5; vs. ethyl = +1.1; vs. trifluoroethyl = +0.4 |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (all values from same computational method) |
Why This Matters
A 1.5 log-unit increase in lipophilicity versus the methyl analog can translate into a ~30-fold increase in membrane partitioning, which directly impacts cellular permeability, oral absorption potential, and tissue distribution in biological assays—making the target compound functionally non-interchangeable with non-fluorinated N3-alkyl analogs.
- [1] PubChem computed XLogP3-AA values for CID 83254524 (target, 0.7), CID 21838965 (3-methyl, −0.8), CID 75488639 (3-ethyl, −0.4), and CID 83250429 (3-(2,2,2-trifluoroethyl), 0.3). National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed May 2026). View Source
